N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide
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Overview
Description
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide, also known as BML-284, is a small molecule inhibitor that targets the transcription factor peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism, making it a potential target for the treatment of metabolic disorders such as diabetes and obesity.
Scientific Research Applications
Synthesis and Biological Evaluation
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide and its derivatives have been the focus of various scientific research studies due to their potential pharmacological activities. The compound, part of a broader category of benzothiazole derivatives, has been synthesized and evaluated for different biological activities.
Anticonvulsant and Sedative-Hypnotic Activities
A study involving the design, synthesis, and biological evaluation of novel 4-thiazolidinone derivatives, which include similar benzothiazole compounds, demonstrated significant anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. Some compounds exhibited considerable sedative-hypnotic activity without impairing learning and memory, indicating the involvement of benzodiazepine receptors in their pharmacological properties (Faizi et al., 2017).
Anticancer Potential
Another research domain for benzothiazole derivatives includes anticancer activities. For instance, derivatives synthesized from indapamide demonstrated proapoptotic activity against melanoma cell lines, with certain compounds showing significant growth inhibition. This highlights the potential of benzothiazole derivatives as anticancer agents by inhibiting human carbonic anhydrase isoforms critical in tumor growth and metastasis (Yılmaz et al., 2015).
Antibacterial and Antifungal Activities
Compounds containing the benzothiazole moiety have been evaluated for their antibacterial and antifungal properties. Novel hydroxy-substituted benzothiazole derivatives showed potent activity against Streptococcus pyogenes, indicating the importance of hydroxy substitution at the benzothiazole ring for enhanced biological activity (Gupta, 2018).
Antiproliferative and Apoptosis-Inducing Activities
A series of N-1,3-benzothiazol-2-ylbenzamide derivatives were studied for their antiproliferative activity on human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines, with several compounds showing significant cell growth inhibition and proapoptotic effects, particularly against MCF-7 cancer cell lines (Corbo et al., 2016).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, such as enzymes involved in inflammatory responses .
Mode of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . These effects are likely due to the interaction of these compounds with various biological targets .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-9-3-6-11(7-4-9)15(20)19-16-18-13-10(2)5-8-12(17)14(13)21-16/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLYPPAMEOPXEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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